
methyl N2-(3-((acetamidomethyl)thio)propanoyl)-N6-carbamimidoyl-D-lysylglycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N2-(3-((acetamidomethyl)thio)propanoyl)-N6-carbamimidoyl-D-lysylglycinate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an acetamidomethyl group, a thioether linkage, and a carbamimidoyl group, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N2-(3-((acetamidomethyl)thio)propanoyl)-N6-carbamimidoyl-D-lysylglycinate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the protection of functional groups, followed by the introduction of the acetamidomethyl and thioether groups. Common reagents used in these reactions include acyl chlorides, thiols, and amines. The reaction conditions may vary, but they generally involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
化学反応の分析
Types of Reactions
Methyl N2-(3-((acetamidomethyl)thio)propanoyl)-N6-carbamimidoyl-D-lysylglycinate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carbamimidoyl group to an amine.
Substitution: The acetamidomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group may yield sulfoxides or sulfones, while reduction of the carbamimidoyl group may produce amines.
科学的研究の応用
Methyl N2-(3-((acetamidomethyl)thio)propanoyl)-N6-carbamimidoyl-D-lysylglycinate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes and proteins.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of methyl N2-(3-((acetamidomethyl)thio)propanoyl)-N6-carbamimidoyl-D-lysylglycinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, and alteration of cellular processes.
類似化合物との比較
Similar Compounds
Methyl N2-(3-((methylthio)propanoyl)-N6-carbamimidoyl-D-lysylglycinate: Similar structure but lacks the acetamidomethyl group.
Methyl N2-(3-((acetylthio)propanoyl)-N6-carbamimidoyl-D-lysylglycinate: Similar structure but with an acetyl group instead of an acetamidomethyl group.
Uniqueness
Methyl N2-(3-((acetamidomethyl)thio)propanoyl)-N6-carbamimidoyl-D-lysylglycinate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C16H30N6O5S |
|---|---|
分子量 |
418.5 g/mol |
IUPAC名 |
methyl 2-[[(2R)-2-[3-(acetamidomethylsulfanyl)propanoylamino]-6-(diaminomethylideneamino)hexanoyl]amino]acetate |
InChI |
InChI=1S/C16H30N6O5S/c1-11(23)21-10-28-8-6-13(24)22-12(5-3-4-7-19-16(17)18)15(26)20-9-14(25)27-2/h12H,3-10H2,1-2H3,(H,20,26)(H,21,23)(H,22,24)(H4,17,18,19)/t12-/m1/s1 |
InChIキー |
TWXDYFROPAFQCR-GFCCVEGCSA-N |
異性体SMILES |
CC(=O)NCSCCC(=O)N[C@H](CCCCN=C(N)N)C(=O)NCC(=O)OC |
正規SMILES |
CC(=O)NCSCCC(=O)NC(CCCCN=C(N)N)C(=O)NCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Carbamic acid, N-[(1S,3S,4S)-3-hydroxy-4-nitro-5-phenyl-1-(phenylmethyl)pentyl]-, 1,1-dimethylethyl ester](/img/structure/B11827624.png)

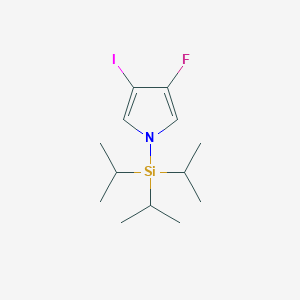
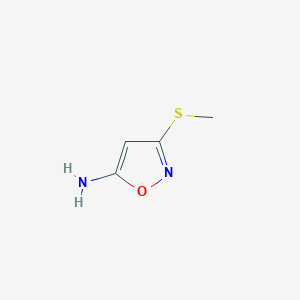
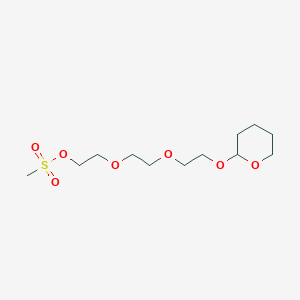
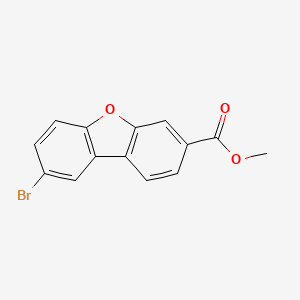
![(1R,7R)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11827665.png)
![4-Bromo-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11827675.png)
![(9R,9aR)-9a-(2-bromoprop-2-en-1-yl)-7-methoxy-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-amine](/img/structure/B11827681.png)
![1-(3-Chloro-6-fluorobenzo[b]thiophen-2-yl)ethanone](/img/structure/B11827686.png)
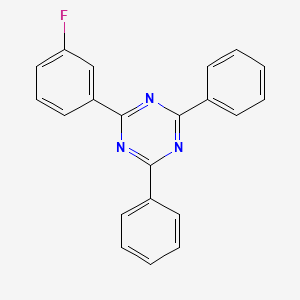
![N,1-bis(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11827696.png)
![Tert-butyl 4-carbamoyl-2-(methylsulfonyl)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B11827697.png)
